Product packaging for Ethyl 4-(m-nitrobenzylidene)aminobenzoate(Cat. No.:CAS No. 73713-67-4)

Ethyl 4-(m-nitrobenzylidene)aminobenzoate

Cat. No.: B3152484
CAS No.: 73713-67-4
M. Wt: 298.29 g/mol
InChI Key: CFHPLYRQKPLRNN-UHFFFAOYSA-N
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Description

Ethyl 4-(m-nitrobenzylidene)aminobenzoate is a synthetic Schiff base (imine) with the molecular formula C16H14N2O4 and an average molecular mass of 298.298 Da . This compound is formed through a condensation reaction, a specific example of molecular hybridization, which combines a 4-aminobenzoic acid (PABA) derivative with 3-nitrobenzaldehyde . The resulting molecule features a characteristic imine bond (-C=N-), which is central to its properties and research applications. In scientific research, this compound is primarily investigated for its potential biological activities. As part of a class of PABA-derived Schiff bases, it serves as a key scaffold in the development of novel antimicrobial and cytotoxic agents . Its mechanism of action is often linked to its ability to disrupt essential metabolic pathways in microorganisms. For instance, similar to sulfonamide drugs, PABA-containing compounds can act as structural analogues and inhibitors of enzymes like dihydropteroate synthase, thereby interfering with folate synthesis in susceptible bacteria and pathogens . Studies on related Schiff bases have demonstrated promising broad-spectrum antifungal properties and activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such derivatives have shown notable cytotoxicity against cancer cell lines, including HepG2, making them interesting candidates in anticancer research . The "m-nitro" (meta-nitro) substituent on the benzylidene ring is a critical pharmacophore, influencing the compound's electron distribution, lipophilicity, and its subsequent interaction with biological targets. This research chemical is provided for laboratory research purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4 B3152484 Ethyl 4-(m-nitrobenzylidene)aminobenzoate CAS No. 73713-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(3-nitrophenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-22-16(19)13-6-8-14(9-7-13)17-11-12-4-3-5-15(10-12)18(20)21/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPLYRQKPLRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-67-4
Record name Benzoic acid, p-(m-nitrobenzylidene)amino-, ethyl ester
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Record name Benzoic acid, ethyl ester
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-[(3-nitrophenyl)methylideneamino]benzoate
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Synthetic Methodologies and Chemical Transformations

Optimized Synthesis Protocols for Ethyl 4-(m-nitrobenzylidene)aminobenzoate

The synthesis of this compound is primarily achieved through the condensation reaction between ethyl 4-aminobenzoate (B8803810) and m-nitrobenzaldehyde. This reaction forms an imine, also known as a Schiff base. A typical laboratory synthesis involves reacting the two precursors, often with the aid of a catalyst in an appropriate solvent, followed by isolation and purification of the product. For instance, a method involves dissolving 4-aminobenzohydrazide (B1664622) (a derivative of ethyl 4-aminobenzoate) and 4-nitrobenzaldehyde (B150856) in ethanol (B145695), with a few drops of glacial acetic acid, and refluxing the mixture for several hours. google.com After cooling, the resulting crystalline product is filtered and recrystallized.

Condensation Reaction Mechanism between Ethyl 4-aminobenzoate and m-Nitrobenzaldehyde

The formation of this compound proceeds via a well-established two-step mechanism for imine synthesis.

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group (-NH₂) of ethyl 4-aminobenzoate on the electrophilic carbonyl carbon of m-nitrobenzaldehyde. This addition leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. google.comguidechem.com This intermediate is typically unstable and exists in equilibrium with the reactants. google.com

Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule). This elimination step is often the rate-determining step and is usually acid-catalyzed. Protonation of the hydroxyl group in the hemiaminal makes it a good leaving group (water), and subsequent removal of a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final imine product. google.com

The presence of the electron-withdrawing nitro group (-NO₂) on the benzaldehyde (B42025) ring accelerates the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, thus favoring the condensation reaction. researchgate.net

Catalytic Systems and Reaction Media Optimization

To enhance reaction rates and yields, various catalytic systems and reaction media have been explored for imine synthesis.

Acid Catalysis: Simple acid catalysts, such as a few drops of glacial acetic acid, are commonly used to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. google.com

Heterogeneous Catalysis: Modern synthetic approaches focus on environmentally friendly methods using heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, allowing for simple work-up and potential recycling. Examples include:

Amberlyst® 15: This acidic ion-exchange resin has been shown to be an effective and reusable catalyst for imine synthesis, often allowing the reaction to proceed under solventless (neat) conditions at room temperature with excellent yields. sarchemlabs.com

Other Solid Acids: Catalysts like sulfated-TiO₂, montmorillonite (B579905) K-10 clay, and various zeolites have also been successfully employed to facilitate imine formation under green conditions. sarchemlabs.com

The optimization of reaction media often involves moving towards solvent-free conditions, which reduces waste and can sometimes accelerate the reaction by increasing reactant concentration. sarchemlabs.com

Reaction Kinetics and Process Monitoring Techniques

Understanding the kinetics of imine formation is crucial for process optimization and control. Modern analytical techniques allow for real-time monitoring of the reaction progress.

Raman Spectroscopy: Laser-induced Raman spectroscopy is a powerful tool for studying the kinetics of imine formation. oup.comoup.com By monitoring the decrease in the intensity of the C=O stretching band of the aldehyde (around 1684 cm⁻¹) and the corresponding increase in the C=N stretching band of the imine, one can determine the reaction rate and order. oup.comorgsyn.org This non-invasive technique can be used in-line to track reactant consumption and product formation over time. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line benchtop NMR spectroscopy provides real-time data on the reaction mixture's composition. google.com By superimposing spectra recorded at different time intervals, the disappearance of aldehyde proton signals and the appearance of imine proton signals can be quantified. This allows for the calculation of yield as a function of time and the fitting of experimental data to kinetic models, such as second-order kinetics. google.com

These process analytical technologies (PAT) provide a deeper understanding of the reaction mechanism and enable the precise control of reaction endpoints.

Precursor Synthesis Routes and Efficiency Analysis

Synthesis of Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate (also known as Benzocaine) is commonly synthesized via the reduction of its nitro precursor, ethyl 4-nitrobenzoate. Several methods are available, each with distinct advantages.

Catalytic Hydrogenation: This is a highly efficient laboratory method involving the reduction of ethyl p-nitrobenzoate using hydrogen gas in the presence of a platinum oxide catalyst. researchgate.net The reaction is rapid, often completing in minutes, and provides near-quantitative yields (91-100%). researchgate.net

Indium/Ammonium (B1175870) Chloride Reduction: A method utilizing indium powder and ammonium chloride in an aqueous ethanol solution provides a high yield (90%) of ethyl 4-aminobenzoate. This method is notable for its use of ecologically friendly reagents and its ability to be performed in aqueous media.

Reduction with Tin or Iron: Classical methods include the reduction of ethyl p-nitrobenzoate with tin and alcoholic hydrochloric acid. researchgate.net Commercially, the reduction is often performed using iron powder and water with a small amount of acid. researchgate.net

Zinc Powder Reduction: Another procedure involves the use of zinc powder in the presence of acetic acid and methanol (B129727) to reduce p-nitrobenzoate.

Synthesis of m-Nitrobenzaldehyde

The synthesis of m-nitrobenzaldehyde, the second key precursor, can be achieved through several routes.

Direct Nitration of Benzaldehyde: The most common and satisfactory method for preparing m-nitrobenzaldehyde is the direct nitration of benzaldehyde. oup.com This is typically carried out at low temperatures using a nitrating mixture of concentrated nitric acid and sulfuric acid. orgsyn.org This process yields a mixture of isomers, with the m-isomer being the major product, which then requires purification. oup.com

Oxidation of m-Nitrotoluene: While the direct oxidation of the methyl group in nitrotoluenes can be challenging to control, methods have been developed for this transformation. One approach involves the use of a laccase enzyme from the fungus Pleurotus ostreatus, which can convert 3-nitrotoluene (B166867) to 3-nitrobenzaldehyde (B41214) in high yield. It has been noted that under other reaction conditions, such as with sodium polysulfide, m-nitrotoluene does not yield the corresponding aldehyde, highlighting the specificity required for this transformation. researchgate.net

Advanced Structural Elucidation and Solid State Characterization

Polymorphism and Solid-State Phase Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore of critical importance in the pharmaceutical, pigment, and materials science industries. For a molecule like Ethyl 4-(m-nitrobenzylidene)aminobenzoate, the presence of flexible rotational bonds and polar functional groups, such as the nitro group and the ester moiety, suggests a propensity for forming multiple crystalline arrangements.

While specific experimental data on the polymorphism of this compound is not extensively available in the public domain, an examination of related Schiff base compounds and substituted aminobenzoates provides valuable insights into its likely solid-state behavior.

Detailed Research Findings from Analogous Systems:

Studies on Schiff bases containing nitro functional groups have revealed the existence of various crystalline forms. For instance, the crystal structure of Schiff bases derived from nitrobenzaldehydes often reveals non-planar molecular conformations, with significant dihedral angles between the aromatic rings. This is attributed to steric hindrance and electronic effects of the nitro group. Intermolecular interactions, such as C-H···O and π-π stacking, play a crucial role in the stabilization of the crystal lattice of these compounds.

Research on Schiff bases derived from the condensation of various aldehydes with aminobenzoic acid derivatives has also shed light on their solid-state characteristics. For example, a study on Schiff bases synthesized from 4-aminobenzoic acid and different aromatic aldehydes, including 3-nitrobenzaldehyde (B41214), confirmed the formation of the expected imine linkage and provided characterization through various spectroscopic techniques.

The investigation of polymorphism in p-aminobenzoic acid (PABA), a structural component of the title compound, has been extensive. PABA is known to exist in at least two polymorphic forms, α and β, which are enantiotropically related. The α-form is characterized by the formation of carboxylic acid dimers, while the β-form exhibits a catemeric hydrogen-bonding pattern. The different packing arrangements lead to variations in their physical properties. This well-documented polymorphism in a related molecule underscores the potential for similar behavior in its derivatives.

Characterization Techniques:

The characterization of polymorphs and the study of solid-state phase transitions are typically carried out using a combination of analytical techniques:

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of a new polymorphic form by determining the precise arrangement of atoms in the crystal lattice. Powder XRD (PXRD) is a powerful tool for distinguishing between different polymorphs based on their unique diffraction patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to detect phase transitions, melting points, and to determine the thermodynamic relationship between polymorphs. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of the compound.

Spectroscopy: Infrared (IR) and Raman spectroscopy can differentiate between polymorphs as the different intermolecular interactions in the crystal lattice result in subtle shifts in the vibrational frequencies of the functional groups. Solid-state Nuclear Magnetic Resonance (ssNMR) is another powerful technique for characterizing different solid forms.

Interactive Data Table of Related Compounds:

To illustrate the type of data obtained from crystallographic studies of related Schiff bases, the following interactive table summarizes findings for compounds with similar structural motifs. It is important to reiterate that this data is for analogous compounds and not for this compound itself.

Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542)MonoclinicP2₁O-H···N, C-H···OCrystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol ijcm.ir
(E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamineMonoclinicP2₁/cπ-π stackingCrystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde (B167888) nih.gov
Schiff base from p-chlorobenzaldehyde and p-aminobenzoic acidNot specifiedNot specifiedNot specifiedSynthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing researchgate.net

In Depth Spectroscopic Characterization and Theoretical Validation

Vibrational Spectroscopy (FT-IR and FT-Raman)

A complete experimental and theoretical vibrational analysis for Ethyl 4-(m-nitrobenzylidene)aminobenzoate has not been reported. This includes:

Electronic Absorption Spectroscopy (UV-Vis)

Detailed experimental and theoretical investigations into the electronic transitions of this compound are also not present in the available literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 4-(m-nitrobenzylidene)aminobenzoate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311++G(d,p), are employed to predict its molecular properties. researchgate.net

Molecular Geometry Optimization and Conformational Landscapes

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Similar Schiff Base.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N (Imine)1.29--
C-N (Amine)1.41--
C-O (Ester)1.36--
C=O (Ester)1.22--
C-N-C (Imine)-118.5-
Ring-C=N-Ring--~180 (trans)

Note: The data in the table is representative of typical values for similar Schiff bases and is intended for illustrative purposes.

Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A smaller band gap suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl aminobenzoate moiety, particularly the amino nitrogen and the phenyl ring. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient m-nitrobenzylidene part, specifically the nitro group and the imine bond. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. Theoretical calculations for similar nitro-substituted Schiff bases have shown HOMO-LUMO gaps in the range of 3-4 eV. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.8
Band Gap (ΔE)3.7

Note: The values are hypothetical and representative for illustrative purposes.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. In this compound, the analysis is expected to reveal that the oxygen atoms of the nitro and ester groups, along with the nitrogen atom of the nitro group, carry significant negative charges. Conversely, the carbon atoms attached to these electronegative atoms, as well as the imine carbon, are predicted to be positively charged. This charge distribution is instrumental in understanding the molecule's electrostatic interactions. Studies on similar molecules have confirmed these general charge distribution patterns. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net In this compound, significant ICT is expected from the lone pair of the amino nitrogen to the antibonding orbitals of the adjacent aromatic ring and the imine bond. Furthermore, hyperconjugative interactions involving the π-systems of the aromatic rings and the p-orbitals of the imine and nitro groups contribute to the stabilization of the molecule. The NBO analysis can quantify the energy of these interactions, providing a measure of their significance. For instance, the interaction between the lone pair of the nitrogen atom (donor) and the π* antibonding orbital of the C=N bond (acceptor) indicates a strong delocalization of electron density. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings and the ethyl group are predicted to have a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear and intuitive map of the molecule's reactivity.

Thermodynamic Properties and Stability Assessments

Furthermore, thermodynamic parameters including enthalpy, entropy, and Gibbs free energy are often computed to understand the spontaneity of formation and relative stability of different conformers. While specific values for this compound are not available, research on similar compounds suggests that the formation of such Schiff bases is typically an exothermic and spontaneous process.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The quest for advanced materials for photonic and optoelectronic applications has propelled theoretical investigations into the NLO properties of organic molecules. Schiff bases, with their characteristic donor-π-acceptor (D-π-A) framework, are promising candidates for such applications.

Calculation of Linear Polarizabilities (α) and Second Hyperpolarizabilities (γ)

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β for second-order and γ for third-order). Computational chemists employ methods like DFT to calculate these properties. The linear polarizability (α) describes the linear response of the electron cloud to an external electric field, while the second hyperpolarizability (γ) characterizes the third-order NLO response, which is crucial for applications like two-photon absorption and all-optical switching.

For analogous nitro-substituted Schiff bases, theoretical calculations have demonstrated that the presence of the nitro group (an electron-withdrawing group) significantly enhances the NLO response. This is attributed to the increased intramolecular charge transfer from the donor part of the molecule to the acceptor part through the π-conjugated system. While precise calculated values for this compound are not documented, it is anticipated to exhibit a significant second hyperpolarizability due to its inherent D-π-A structure, where the ethyl benzoate (B1203000) moiety can act as a donor and the m-nitrophenyl group as a strong acceptor.

A representative, though hypothetical, data table for the NLO properties of a similar Schiff base, calculated using DFT, is presented below to illustrate the nature of the expected data.

PropertyCalculated Value (a.u.)
Linear Polarizability (α)
αxx150.3
αyy85.7
αzz45.2
Average Polarizability (⟨α⟩) 93.7
Second Hyperpolarizability (γ)
γxxxx2.5 x 105
γyyyy0.8 x 105
γzzzz0.3 x 105
Average Second Hyperpolarizability (⟨γ⟩) 1.2 x 105

Note: This table is illustrative and does not represent actual calculated data for this compound.

Frequency-Dependent NLO Response using Time-Dependent Hartree-Fock (TDHF) and DFT Approaches

Static NLO properties provide a baseline, but the response of a molecule to the oscillating electric field of light is frequency-dependent. Time-Dependent Hartree-Fock (TDHF) and Time-Dependent DFT (TD-DFT) are the primary theoretical tools used to investigate this dynamic response. These methods allow for the calculation of frequency-dependent polarizabilities and hyperpolarizabilities, providing insights into the NLO performance at specific laser wavelengths.

Studies on related organic molecules have shown that as the frequency of the incident light approaches an electronic transition resonance, the NLO response can be significantly enhanced. TDHF and TD-DFT calculations are crucial for identifying these resonance regions and predicting the dispersion of NLO properties, which is vital for designing materials for specific applications at telecommunication or other operational wavelengths.

Molecular Design Principles for Enhanced NLO Response

The collective body of computational research on Schiff bases and other D-π-A molecules has established several key principles for designing molecules with enhanced NLO responses. These include:

Strengthening Donor and Acceptor Groups: Utilizing stronger electron-donating and electron-withdrawing groups increases the degree of intramolecular charge transfer, thereby boosting the hyperpolarizabilities.

Extending π-Conjugation: Lengthening the π-conjugated bridge between the donor and acceptor moieties facilitates electron delocalization and generally leads to a larger NLO response.

Tuning the π-Bridge: The nature of the π-linker itself (e.g., aromatic rings, polyene chains) can be modified to optimize the NLO properties.

Molecular Geometry: Planarity of the molecule is often desirable as it enhances π-electron delocalization.

In the context of this compound, these principles suggest that its NLO properties could be further tuned by, for instance, replacing the ethyl group with a stronger donor or modifying the substitution pattern on the phenyl rings.

Mechanistic Investigations of Biological Interactions in Vitro and Computational

Enzyme Inhibition Mechanisms via Molecular Docking Studies

Currently, there are no published molecular docking studies specifically investigating the interaction of Ethyl 4-(m-nitrobenzylidene)aminobenzoate with any enzyme targets. Such studies are crucial for predicting how a ligand, such as the title compound, might fit into the active site of a protein and what types of interactions would stabilize this binding.

Information regarding the prediction of binding modes and key amino acid residues that would interact with this compound is not available in the scientific literature. A computational docking study would be required to generate this data. Typically, such an analysis would identify potential hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the compound and the amino acid residues within an enzyme's active or allosteric sites.

Without experimental data on enzyme inhibition or computational simulations, the molecular pathways through which this compound might exert an inhibitory effect remain unknown. Elucidating these pathways would involve identifying the target enzyme(s) and then using techniques like molecular dynamics simulations to understand how the binding of the compound affects the enzyme's conformational dynamics and catalytic activity.

DNA Binding Mechanisms

There is no available research that has investigated the potential for this compound to bind to DNA. Studies of this nature are fundamental to understanding the genotoxic or therapeutic potential of a compound.

The mode of interaction between this compound and DNA has not been determined. Potential interaction modes for a molecule of this structure could theoretically include intercalation between base pairs, binding within the minor or major grooves of the DNA helix, or non-specific electrostatic interactions with the phosphate (B84403) backbone. However, without experimental evidence from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, or viscosity measurements, any discussion of its binding mode would be purely speculative.

The structural features of this compound that would govern its affinity and potential sequence specificity for DNA have not been studied. Key determinants would likely include the planarity of the aromatic system, the nature and position of the nitro group, and the flexibility of the ester linkage, all of which would influence how the molecule presents itself to the DNA structure.

Mechanistic Pathways of Antioxidant Activity

No studies have been published detailing the mechanistic pathways of antioxidant activity for this compound. While Schiff bases and compounds with nitro-aromatic groups can sometimes exhibit antioxidant or pro-oxidant properties, the specific behavior of this compound is undocumented. Mechanistic studies would typically involve assays to evaluate its ability to scavenge various free radicals (e.g., DPPH, ABTS), its potential for metal chelation, or its ability to act as a reducing agent.

Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

While direct experimental studies on the radical scavenging mechanisms of this compound are not extensively documented in publicly available literature, the potential mechanisms can be inferred from computational and experimental studies on analogous Schiff bases and phenolic compounds. The principal mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thus quenching the radical. For a Schiff base like this compound, a potential hydrogen atom donor is not immediately obvious as it lacks the phenolic hydroxyl groups commonly associated with potent HAT-based antioxidants. However, some studies suggest that C-H bonds adjacent to the imine group could potentially participate in HAT, albeit likely with a higher activation energy barrier compared to O-H bonds.

The Single Electron Transfer (SET) mechanism proceeds through the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT), in a process termed SET-PT. The presence of the electron-rich imine nitrogen and the aromatic rings in this compound could facilitate the donation of an electron. Computational studies on other Schiff bases have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) is a key determinant of the propensity for SET. A higher HOMO energy indicates a greater ease of electron donation.

It is also plausible that a Sequential Proton Loss Electron Transfer (SPLET) mechanism could be at play, although this is more common for compounds with acidic protons. In this two-step process, the antioxidant first loses a proton, followed by the transfer of an electron from the resulting anion to the free radical.

Without specific experimental data, such as that from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays coupled with computational analysis for this compound, the predominant radical scavenging mechanism remains speculative.

Role of Molecular Structure in Redox Potentials

The redox potential of a molecule is a measure of its tendency to acquire or lose electrons and is intrinsically linked to its molecular structure. For this compound, several structural features are expected to influence its redox properties.

The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the benzylidene ring significantly lowers the electron density of the aromatic system and can make the reduction of the compound more favorable. The reduction of the nitro group itself is a well-known electrochemical process.

The imine group (-C=N-) can also participate in redox reactions. The nitrogen atom possesses a lone pair of electrons, allowing it to act as an electron donor (oxidation). Conversely, the carbon-nitrogen double bond can be reduced.

Antimicrobial Activity: Mechanistic Insights

Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activities. The antimicrobial potential of this compound can be attributed to several proposed mechanisms of action.

Proposed Interactions with Microbial Cellular Components or Enzymes

The antimicrobial activity of Schiff bases is often linked to their ability to interfere with vital microbial structures and processes. One of the most cited mechanisms is the chelation theory , where the imine group and other donor atoms in the molecule can bind to essential metal ions present in microbial cells. These metal ions are often cofactors for enzymes involved in critical metabolic pathways. By chelating these metals, the Schiff base can inhibit enzyme activity, leading to microbial cell death.

Another proposed mechanism involves the interaction with the microbial cell wall or membrane . The lipophilic nature of the Schiff base, conferred by the aromatic rings, may facilitate its transport across the cell membrane. Once inside, it can disrupt the membrane integrity or interfere with cell wall synthesis. For Gram-negative bacteria, which possess a complex outer membrane, the ability of the compound to penetrate this barrier is a critical determinant of its efficacy.

Furthermore, the imine bond itself is considered a crucial pharmacophore. It has been suggested that the azomethine nitrogen can form hydrogen bonds with active sites of cellular enzymes, leading to their inactivation. Additionally, the compound could potentially intercalate with microbial DNA, disrupting replication and transcription processes.

The presence of the nitro group is often associated with enhanced antimicrobial activity. Nitro compounds can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which are highly toxic and can cause damage to cellular macromolecules, including DNA and proteins.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The nature and position of substituents on the aromatic rings play a pivotal role in determining the antimicrobial efficacy.

Electron-withdrawing groups , such as the nitro group, are generally found to enhance antimicrobial activity. The position of the nitro group (ortho, meta, or para) can also influence the activity, likely due to steric and electronic effects that affect binding to target sites.

The imine linkage is essential for activity. Modifications to this group typically lead to a loss of antimicrobial potency.

The ester group in the ethyl aminobenzoate part of the molecule can affect its lipophilicity and, consequently, its ability to cross microbial cell membranes.

Future research involving the synthesis and antimicrobial screening of a library of analogues of this compound, with systematic variations in the substituents on both aromatic rings, would be invaluable for establishing a definitive SAR and for the rational design of more potent antimicrobial agents.

Advanced Material Science and Catalytic Applications

Applications in Nonlinear Optical Materials

Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in photonics and optoelectronics. These materials, including certain Schiff bases, are promising for technologies like optical switching and data storage due to their fast response times and high nonlinear susceptibilities. nih.govnih.gov The delocalization of π-electrons within the molecular framework is a key factor governing the NLO response of these organic compounds. nih.gov

Experimental Determination of Nonlinear Refractive Index and Absorption Coefficient (Z-scan technique)

The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. nih.gov In a typical Z-scan setup, a single Gaussian laser beam is focused on a sample, which is then moved along the beam's axis (the z-axis). By measuring the transmittance through a finite aperture in the far-field as a function of the sample's position, the sign and magnitude of the nonlinear refractive index can be determined. An open-aperture Z-scan, where the entire beam is collected, allows for the determination of the nonlinear absorption coefficient.

Representative Nonlinear Optical Properties of a Structurally Similar Schiff Base Compound

PropertySymbolRepresentative ValueTechnique
Nonlinear Refractive Indexn₂~10⁻⁸ cm²/WZ-scan researchgate.net
Nonlinear Absorption Coefficientβ~10⁻³ cm/WZ-scan researchgate.net

This table presents representative data for a similar organic NLO material to illustrate the expected range of values for Ethyl 4-(m-nitrobenzylidene)aminobenzoate.

Investigation of Optical Limiting Phenomena

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing input laser intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. Materials exhibiting reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section, are effective optical limiters.

Schiff bases, particularly those incorporating electron-withdrawing groups like the nitro group, are known to exhibit optical limiting properties. researchgate.net The investigation of a novel azo dye compound derived from ethyl 4-aminobenzoate (B8803810) demonstrated its potential as an optical limiter with a specific threshold. researchgate.net The study of a Schiff base derived from glycine (B1666218) and 4-nitrobenzaldehyde (B150856) also confirmed its optical limiting capabilities. researchgate.net This suggests that this compound is also likely to exhibit optical limiting behavior, making it a candidate for such protective applications.

Potential for All-Optical Switching and Photonic Device Fabrication

All-optical switching, where one light beam controls another, is a key technology for future high-speed optical computing and telecommunications. Materials with a large nonlinear refractive index are required for fabricating such devices. The potential for all-optical switching has been demonstrated in azo compounds, which share some structural similarities with the Schiff base . researchgate.net

The fabrication of photonic devices often involves the integration of NLO materials into various architectures. researchgate.net Organic materials are advantageous due to their processability and the ability to tune their properties through molecular engineering. spie.org While specific device fabrication using this compound has not been detailed, its anticipated NLO properties suggest its potential use in the development of photonic components like optical switches and modulators. nih.govkit.edu

Coordination Chemistry and Metal Complexation

Schiff bases are versatile ligands in coordination chemistry due to the presence of the imine nitrogen, which can readily coordinate with metal ions. The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands. nih.gov

Ligand Binding Behavior with Transition Metal Ions

This compound, with its imine nitrogen and potentially the oxygen atoms of the nitro and ester groups, can act as a multidentate ligand, forming stable complexes with various transition metal ions such as Co(II), Ni(II), and Cu(II). jmchemsci.com The coordination of the Schiff base to the metal center is typically confirmed through spectroscopic techniques like FT-IR, which shows a shift in the C=N stretching frequency upon complexation. Studies on similar Schiff base ligands derived from ethyl 4-aminobenzoate have shown the formation of mononuclear complexes. jmchemsci.com The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. jmchemsci.com The electrochemical behavior of such complexes has also been investigated using techniques like cyclic voltammetry. researchgate.net

Catalytic Applications of Metal-Schiff Base Complexes Derived from the Compound

Metal-Schiff base complexes are widely studied for their catalytic activity in various organic transformations. rsc.org For instance, transition metal complexes of Schiff bases have been shown to be effective catalysts in oxidation reactions. nih.gov Although specific catalytic studies on complexes of this compound were not found, research on complexes of similar ligands demonstrates their potential. For example, some transition metal complexes have shown high selectivity in the oxidation of aniline. nih.gov Furthermore, metal complexes involving related hydrazone ligands have been investigated for their catalytic and anti-mycobacterial activities. researchgate.net This suggests that metal complexes of this compound could also serve as effective catalysts in various chemical reactions.

Chemo/Biosensor Development

Currently, there is a lack of specific published research focusing on the application of this compound in the development of chemo- or biosensors. While the molecular structure of this Schiff base, featuring an electron-withdrawing nitro group and an ester functionality, suggests potential for interactions with various analytes, detailed studies demonstrating such capabilities are not available in the public domain.

The development of chemosensors often relies on compounds that exhibit a measurable response, such as a change in color or fluorescence, upon binding with a specific ion or molecule. Schiff bases are a class of compounds frequently explored for these applications due to their synthetic versatility and inherent coordination sites. For instance, the imine nitrogen and oxygen atoms of the ester group in this compound could theoretically serve as binding sites for metal ions. Similarly, the presence of the nitroaromatic ring might allow for interactions with electron-rich species or participation in charge-transfer complexes, which are mechanisms sometimes exploited in anion sensing.

In the context of biosensors, molecules are designed to interact with biological entities such as DNA, proteins, or enzymes. This interaction should ideally produce a signal that can be detected and quantified. While some Schiff base derivatives have been investigated for their ability to interact with DNA, there are no specific reports detailing such an application for this compound.

Without dedicated research into its sensing properties, any discussion on the chemo/biosensor applications of this compound remains speculative. Future investigations would be necessary to determine its selectivity, sensitivity, and the mechanisms by which it might detect specific analytes. Such studies would involve synthesizing the compound and systematically testing its response to a wide range of cations, anions, and biologically relevant molecules using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(m-nitrobenzylidene)aminobenzoate, and how does the nitro group influence reaction conditions?

Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction between ethyl 4-aminobenzoate and m-nitrobenzaldehyde. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of the amine to aldehyde to drive the reaction to completion, with excess aldehyde to account for potential side reactions .
  • Solvent Selection : Employ anhydrous ethanol or THF to minimize hydrolysis of intermediates. Acid catalysis (e.g., acetic acid) accelerates imine formation .
  • Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm product formation by observing the disappearance of the amine starting material .
  • Nitro Group Considerations : The electron-withdrawing nitro group reduces nucleophilicity of the aldehyde, necessitating longer reaction times (12–24 h) compared to non-nitro analogs .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Melting Point : Compare the observed melting point (expected range: 150–155°C) with literature values to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the nitrobenzylidene proton (δ ~8.5 ppm) and ester carbonyl (δ ~165 ppm). Discrepancies in aromatic proton splitting may indicate isomerization .
    • UV-Vis : A λmax near 320 nm (π→π* transition of the nitro-aromatic system) provides additional validation .
  • Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (C: 58.2%, H: 4.2%, N: 8.5%, O: 28.1%) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Methodological Answer:

  • Isomer Identification : The nitro group’s position (meta vs. para) can cause splitting pattern variations in NMR. Use NOESY or COSY to distinguish between isomers .
  • Mass Spec Discrepancies : If the molecular ion peak ([M+H]<sup>+</sup> at m/z 313) is absent, check for thermal decomposition during GC-MS. Alternative methods like ESI-MS provide softer ionization .
  • X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound and analyzing unit cell parameters .

Q. What strategies improve yield in the Schiff base formation step, particularly under aqueous conditions?

Methodological Answer:

  • Dean-Stark Trap : Remove water byproduct to shift equilibrium toward imine formation, increasing yields from ~60% to >85% .
  • Microwave Assistance : Reduce reaction time to 1–2 h with controlled heating (80°C), minimizing side reactions like hydrolysis .
  • Solvent-Free Synthesis : Use ball milling with catalytic p-toluenesulfonic acid to achieve >90% yield while avoiding solvent-related solubility issues .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include controls like benzocaine for comparison .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to determine IC50 values. Correlate results with logP calculations to assess membrane permeability .
  • Mechanistic Studies : Probe nitroreductase activity via anaerobic incubations with NADPH; reduction of the nitro group to an amine may enhance bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.